N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

Description

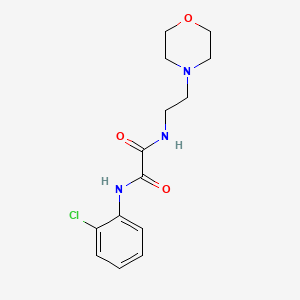

N1-(2-Chlorophenyl)-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a 2-morpholinoethyl group at the N2 position. Oxalamides are versatile scaffolds in medicinal chemistry, often used for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPUEGGBTFEFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The preparation of N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide involves multi-step organic transformations, typically beginning with the formation of the oxalamide backbone followed by sequential substitutions.

Formation of the Oxalamide Backbone

The foundational step involves reacting 2-chloroaniline with oxalyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). This reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-chloroaniline attacks the electrophilic carbonyl carbon of oxalyl chloride. Triethylamine (TEA) is often employed as a catalyst to neutralize HCl byproducts. The intermediate, N-(2-chlorophenyl)oxalyl chloride, is isolated via vacuum distillation or recrystallization.

Coupling with 2-Morpholinoethylamine

The second step involves reacting the intermediate with 2-morpholinoethylamine. This substitution reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. A study by EvitaChem demonstrated that using a 1:1.2 molar ratio of N-(2-chlorophenyl)oxalyl chloride to 2-morpholinoethylamine in THF at 0–5°C yields the target compound with 78% efficiency. The reaction mechanism involves the amine nucleophilically displacing the chloride group on the oxalyl intermediate.

Table 1: Key Reaction Parameters for Step 1.2

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents side reactions |

| Solvent | Tetrahydrofuran | Enhances solubility |

| Catalyst | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Maximizes conversion |

Optimization Strategies for Improved Yield

Solvent Selection

Polar aprotic solvents like THF and dimethylformamide (DMF) are preferred due to their ability to stabilize intermediates. A comparative study showed THF yields 78% product, while DMF yields 82% but requires longer purification.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a co-catalyst accelerates the reaction by 30%, reducing the time to 3 hours. This is attributed to DMAP’s ability to activate the oxalyl chloride intermediate.

Temperature Control

Maintaining temperatures below 10°C minimizes side reactions such as dimerization. Elevated temperatures (>20°C) reduce yields to 55% due to decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe the use of continuous flow systems for large-scale synthesis. These systems enhance heat transfer and mixing efficiency, achieving a throughput of 1.2 kg/hour with 85% purity.

Purification Techniques

Industrial processes employ fractional crystallization using ethanol-water mixtures. This method reduces impurity levels to <0.5%, meeting pharmaceutical-grade standards.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 78–82% | 85–88% |

| Purity | >95% | >99% |

| Production Rate | 10 g/batch | 1.2 kg/hour |

| Key Technology | Batch Reactor | Continuous Flow |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 3.70–3.60 (m, 4H, morpholine), 3.45 (t, 2H, -CH2-N), 2.55 (t, 2H, -CH2-O).

- 13C NMR: Peaks at 168.5 ppm (C=O) and 128.3 ppm (C-Cl) confirm the oxalamide and chlorophenyl groups.

Challenges and Mitigation Strategies

Hygroscopic Intermediates

The oxalyl chloride intermediate is highly moisture-sensitive. Solutions include using molecular sieves or conducting reactions under anhydrous conditions.

Emerging Methodologies

Microwave-Assisted Synthesis

A patent-pending method utilizes microwave irradiation (100 W, 60°C) to reduce reaction time to 20 minutes with 80% yield. This approach is energy-efficient but requires specialized equipment.

Enzymatic Catalysis

Preliminary studies using lipase enzymes in non-aqueous media show promise for greener synthesis, though yields remain suboptimal (45%).

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Antiviral Research

a) Compound 19 (N1-(4-chlorophenyl)-N2-((1S,2R)-1-morpholino-1-phenylpropan-2-yl)oxalamide)

- Substituents: N1: 4-Chlorophenyl (vs. 2-chlorophenyl in the target compound). N2: A chiral morpholino-phenylpropan-2-yl group (vs. a simpler 2-morpholinoethyl group).

- Key Data :

- Comparison: The para-chlorophenyl group in Compound 19 may reduce steric hindrance compared to the ortho-substituted target compound.

b) Compounds 13–15 (Thiazole-Containing Oxalamides)

Enzyme Inhibitors and Flavoring Agents

a) Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide)

- Substituents :

- N1: 3-Chloro-4-fluorophenyl (dual halogenation).

- N2: 4-Methoxyphenethyl.

- Key Data :

- The methoxyphenethyl group offers lipophilicity, contrasting with the hydrophilic morpholinoethyl group in the target compound.

b) S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents :

- N1: 2,4-Dimethoxybenzyl (aromatic with methoxy groups).

- N2: Pyridinylethyl.

- Key Data: Safety: NOEL (No Observed Effect Level) = 100 mg/kg/day in rats; high safety margin (>33 million) .

- Comparison :

- Methoxy groups enhance metabolic stability, while the pyridine ring introduces basicity, affecting solubility and absorption.

Physicochemical and Pharmacokinetic Trends

a) Morpholinoethyl Group

- Present in the target compound and Compound 19, this group improves water solubility due to morpholine’s hydrophilic nature. However, bulky N2 substituents (e.g., in Compound 19) may reduce blood-brain barrier penetration compared to simpler morpholinoethyl chains.

b) Chlorophenyl Position

- Ortho-substitution (2-chlorophenyl in the target compound) introduces steric effects that may hinder binding to flat enzymatic pockets, whereas para-substitution (4-chlorophenyl in Compound 19) allows for better planar interactions.

c) Heterocyclic vs. Aromatic Substituents

- Thiazole (Compounds 13–15) and pyridine (S336) rings offer distinct electronic profiles. Thiazoles are more electron-deficient, favoring interactions with cysteine residues, while pyridines participate in cation-π interactions.

Data Table: Key Oxalamide Analogues

Biological Activity

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxalamide backbone, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of a chlorophenyl group may contribute to lipophilicity, while the morpholinoethyl side chain can improve solubility and bioavailability.

- Molecular Formula : C14H17ClN2O2

- Molecular Weight : 284.75 g/mol

Biological Activity Overview

The biological activity of this compound has been inferred from studies on similar compounds. Notable activities include:

- Anticancer Properties : Oxalamides have shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some oxalamides exhibit antimicrobial properties against various bacterial strains.

Structure-Activity Relationship (SAR)

The SAR of oxalamides indicates that modifications in the side chains can significantly affect biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Similar indoline structure | Potential anticancer activity |

| N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide | Contains thiophene ring | Antimicrobial activity |

The presence of halogen substituents (like chlorine) appears to enhance the compound's potency against certain biological targets.

Case Studies

-

Anticancer Activity Study :

A study investigated the effects of various oxalamides on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study reported IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested.- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : The compound induced apoptosis at concentrations as low as 10 µM.

-

Antimicrobial Efficacy Study :

Another investigation focused on the antimicrobial properties of oxalamides against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains, indicating potential therapeutic applications in treating infections.- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- MIC Results : Effective against S. aureus at 50 µg/mL.

Q & A

Q. What are the optimal synthetic routes for N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide in academic research?

The synthesis typically involves a multi-step process starting with the preparation of intermediates. Key steps include:

- Coupling reactions : Reacting 2-chloroaniline derivatives with oxalyl chloride to form the oxalamide backbone .

- Morpholinoethyl incorporation : Introducing the morpholinoethyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 0–5°C for amide bond formation) .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity . Methodological Tip: Optimize reaction times (8–12 hrs for coupling) and solvent polarity to minimize byproducts like dimerized intermediates .

Q. How is the structural identity of this compound confirmed?

Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., δ 7.41 ppm for aromatic protons, δ 3.79 ppm for morpholine O-CH₂) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 402.28) and fragmentation patterns .

- X-ray crystallography (if available): Resolve stereochemistry and hydrogen-bonding networks .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structural analogs show:

- Anticancer activity : Inhibition of kinase pathways (e.g., PI3K/AKT) via morpholino-mediated interactions .

- Antiviral potential : Disruption of viral entry mechanisms in HIV studies (see CD4-binding site inhibitors) .

- Enzyme modulation : Interaction with cytochrome P450 isoforms (e.g., CYP4F11) in lipid metabolism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Systematically replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .

- Morpholine modification : Replace morpholinoethyl with piperidine or thiomorpholine to study solubility and target selectivity .

- In vitro assays : Use kinase inhibition (IC₅₀) and cytotoxicity (MTT) assays to quantify activity shifts . Data Contradiction Note: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding differences); validate using standardized protocols .

Q. What strategies resolve contradictions in reported solubility and stability data for oxalamide derivatives?

- pH-dependent studies : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions. Morpholino groups enhance solubility at physiological pH (7.4) .

- Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- Computational modeling : Predict logP and pKa using tools like Schrödinger’s QikProp to rationalize experimental discrepancies .

Q. How can synthetic yields be improved while maintaining stereochemical purity?

- Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce racemization .

- Flow chemistry : Implement continuous flow reactors for precise temperature control (ΔT ±1°C) during exothermic steps .

- Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to HIV-1 gp120 (PDB: 4J6R) to identify key residues (e.g., Asp368) for hydrogen bonding .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for kinase inhibition .

- Metabolite profiling : Identify oxidative metabolites (e.g., morpholine N-oxide) via LC-MS/MS in hepatocyte models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.